molecular formula C7H17NO B2698504 1-Amino-4,4-dimethylpentan-2-ol CAS No. 1002329-67-0

1-Amino-4,4-dimethylpentan-2-ol

Cat. No. B2698504
M. Wt: 131.219
InChI Key: QZVAIVSSWVSYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4,4-dimethylpentan-2-ol, commonly known as 1-amino-2-methylpentanol (AMP), is a synthetic amino alcohol which has been extensively studied due to its wide array of applications in organic synthesis, biochemistry, and pharmacology. AMP is a white, crystalline solid with a melting point of 61-62 °C and a molecular weight of 122.17 g/mol. It is soluble in water and has a pKa of 7.7. AMP is a versatile reagent with potential applications in the synthesis of a variety of compounds, including drugs, polymers, and other materials.

Scientific Research Applications

Meteoritic Amino Acids Analysis

Research has explored the stereochemical analysis of amino acids found in meteorites, providing insights into prebiotic chemistry and the origins of life. For instance, analyses of the Murchison meteorite revealed enantiomeric excesses in certain amino acids, suggesting an asymmetric influence on organic chemical evolution prior to the origin of life. This work underlines the potential role of extraterrestrial organic compounds in the development of homochirality in biological systems (Cronin & Pizzarello, 1997).

Structural Analyses of Derivatives

The structural analysis of 1-Amino-4,4-dimethylpentan-2-ol derivatives through X-ray diffraction and Hirshfeld surface analysis contributes to understanding the molecular conformations and interactions. These studies facilitate the development of novel pharmaceuticals and materials by elucidating the structural basis of their function and reactivity (Nitek et al., 2020).

Poly(β-amino esters) Development

Poly(β-amino esters) synthesized from compounds including 1-Amino-4,4-dimethylpentan-2-ol derivatives demonstrate significant potential in biomedical applications, particularly in gene delivery and tissue engineering. These polymers exhibit biodegradability, non-toxicity, and the ability to form complexes with DNA, highlighting their utility in non-viral gene therapy (Lynn & Langer, 2000).

Cardioselectivity of Beta-blockers

Studies on beta-adrenoceptor blocking agents, including derivatives of 1-Amino-4,4-dimethylpentan-2-ol, reveal insights into the molecular determinants of cardioselectivity. This research aids in the design of safer and more effective beta-blockers with minimized side effects for treating cardiovascular diseases (Rzeszotarski et al., 1979).

Copolymerization Studies

The investigation into the copolymerization of styrene with derivatives of 1-Amino-4,4-dimethylpentan-2-ol offers valuable insights into polymer chemistry, enabling the development of novel materials with tailored properties. This research contributes to a better understanding of the mechanisms governing polymerization and the structure-property relationships in polymers (Liu et al., 2017).

properties

IUPAC Name

1-amino-4,4-dimethylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)4-6(9)5-8/h6,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVAIVSSWVSYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4,4-dimethylpentan-2-ol

CAS RN

1002329-67-0
Record name 1-amino-4,4-dimethylpentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.